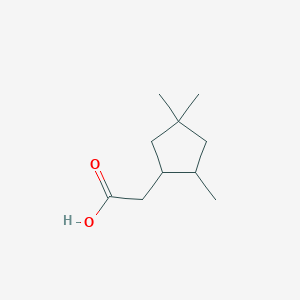

2-(2,4,4-Trimethylcyclopentyl)acetic acid

Description

2-(2,4,4-Trimethylcyclopentyl)acetic acid (IUPAC name) is a carboxylic acid derivative characterized by a cyclopentane ring substituted with three methyl groups at positions 2, 4, and 4, and an acetic acid moiety attached to the cyclopentyl backbone. Its molecular formula is C₁₀H₁₈O₂, with an average molecular mass of 170.25 g/mol and a monoisotopic mass of 170.1307 g/mol .

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-(2,4,4-trimethylcyclopentyl)acetic acid |

InChI |

InChI=1S/C10H18O2/c1-7-5-10(2,3)6-8(7)4-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) |

InChI Key |

XIFWZQAGFKTVKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC1CC(=O)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,4-Trimethylcyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isobutylene in the presence of a strong acid catalyst, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve temperatures ranging from 50-100°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4,4-Trimethylcyclopentyl)acetic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,4-Trimethylcyclopentyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2,4,4-Trimethylcyclopentyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,4-Trimethylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(2,4,4-Trimethylcyclopentyl)acetic acid and analogous compounds:

Key Findings from Comparative Analysis

Steric and Electronic Effects

- Cyclopentyl vs. Phenyl Substituents : The cyclopentyl group in 2-(2,4,4-Trimethylcyclopentyl)acetic acid imparts steric bulk and moderate lipophilicity, whereas phenyl derivatives (e.g., 2-(2-Methoxyphenyl)acetic acid) exhibit aromatic π-electron systems that enhance resonance stabilization and acidity .

- Chain Length and Functional Groups: GIV3727, a butanoic acid analog, demonstrates the impact of chain elongation on bioactivity. Its longer carbon chain enhances binding to bitter taste receptors (TAS2Rs), achieving an IC₅₀ of 6 μM, compared to the shorter acetic acid chain in the main compound, which lacks reported taste-modulating properties .

Physicochemical Properties

- Lipophilicity: The branched sec-octyl chain in CA12 increases hydrophobicity, favoring its use in non-polar solvent extraction systems. In contrast, the cyclopentyl group in 2-(2,4,4-Trimethylcyclopentyl)acetic acid offers intermediate lipophilicity, limiting its utility in extreme polar or non-polar environments .

- Acidity : While experimental pKa values are unavailable, phenylacetic acid derivatives (e.g., 2-(4-Hydroxyphenyl)acetic acid) typically exhibit lower acidity (pKa ~4.5) compared to alicyclic analogs due to electron-withdrawing effects of aromatic substituents .

Biological Activity

2-(2,4,4-Trimethylcyclopentyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory effects, enzyme inhibition, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of 2-(2,4,4-trimethylcyclopentyl)acetic acid features a cyclopentyl group substituted with three methyl groups, contributing to its unique steric and electronic properties. These characteristics may influence its interaction with biological targets.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to 2-(2,4,4-trimethylcyclopentyl)acetic acid exhibit significant anti-inflammatory activity. For instance, certain derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

Table 1: COX-2 Inhibition Data for Related Compounds

| Compound Name | IC50 (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Compound A | 150 | 570.6 |

| Compound B | 200 | 300.5 |

| Compound C | 180 | 450.0 |

Note: Values are indicative and derived from comparative studies on similar compounds .

Enzyme Inhibition

The ability of 2-(2,4,4-trimethylcyclopentyl)acetic acid to inhibit enzymes such as COX-1 and COX-2 has been highlighted in various studies. The selectivity for COX-2 over COX-1 is particularly noteworthy as it suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Studies

- In Vivo Studies : In a study involving related acetic acid derivatives, significant reductions in inflammatory markers were observed following treatment with these compounds. The study reported a decrease in TNF-α levels by approximately 70% compared to control groups treated with traditional anti-inflammatory medications .

- Cell Line Experiments : In vitro assays using human cell lines demonstrated that compounds similar to 2-(2,4,4-trimethylcyclopentyl)acetic acid induced apoptosis in cancerous cells while sparing normal cells. The IC50 values indicated effective cytotoxicity against various cancer cell lines .

The proposed mechanism by which 2-(2,4,4-trimethylcyclopentyl)acetic acid exerts its biological effects includes:

- Inhibition of Pro-inflammatory Mediators : By selectively inhibiting COX-2, the compound reduces the synthesis of prostaglandins involved in inflammation.

- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death, potentially through mitochondrial pathways or caspase activation .

Q & A

Q. What are the key steps for synthesizing 2-(2,4,4-Trimethylcyclopentyl)acetic acid in a laboratory setting?

The synthesis typically involves cyclopentane ring functionalization and subsequent carboxylation. A general approach includes:

- Hydrogenation of a cyclopentene precursor to form the cyclopentane backbone using Pd/C under H₂ (e.g., Scheme 2a in ).

- Sulfonation or alkylation to introduce substituents (e.g., 2,4,4-trimethyl groups) via reactions with alkyl halides or sulfonyl chlorides (Scheme 2b, ).

- Hydrolysis of intermediates (e.g., esters or nitriles) to yield the acetic acid moiety (Scheme 2c, ). Purification steps may involve recrystallization or column chromatography. Reaction conditions (e.g., temperature, catalyst loading) should be optimized using TLC or HPLC monitoring .

Q. What analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the cyclopentyl backbone and acetic acid group. Compare chemical shifts with analogous compounds (e.g., 2-cyclobutyl-2-phenylacetic acid, ).

- X-ray Crystallography : Resolve conformational ambiguities (e.g., chair vs. twist-boat cyclopentane) via single-crystal analysis, as demonstrated for 2-(4-hydroxyphenyl)acetic acid ().

- Gas Chromatography-Mass Spectrometry (GCMS) : Validate purity and detect byproducts (e.g., methyl esters) using fragmentation patterns ( ).

Q. What safety precautions are essential during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards to avoid skin/eye contact ().

- Engineering Controls : Use fume hoods for volatile intermediates and ensure proper ventilation ().

- Waste Disposal : Neutralize acidic residues before disposal in accordance with local regulations ().

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Chiral Catalysts : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the cyclopentyl ring.

- Chiral Chromatography : Separate enantiomers using columns with cellulose- or amylose-based stationary phases. Validate purity via polarimetry or chiral HPLC ( ).

- Dynamic Kinetic Resolution : Utilize enzymatic or metal-catalyzed methods to favor a single enantiomer during carboxylation ( ).

Q. How to address contradictory NMR data arising from conformational flexibility?

- Variable-Temperature NMR : Perform experiments at low temperatures (−40°C to −80°C) to "freeze" ring puckering and resolve overlapping signals.

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for different conformers (e.g., B3LYP/6-31G* level) ( ).

- NOESY/ROESY : Detect through-space interactions to identify dominant conformers (e.g., axial vs. equatorial substituents) ().

Q. What strategies mitigate toxicity concerns in biological studies?

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains (as outlined for 2,4-D in ).

- Metabolic Profiling : Use LC-MS to identify metabolites in hepatocyte models, focusing on cytochrome P450-mediated oxidation ( ).

- Environmental Persistence Assays : Apply EPA Method 552 (modified for cyclopentyl analogs) to assess biodegradation in aqueous systems ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.